(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a phenyl ring substituted at the para position with an allyloxy carbonyl group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The allyloxy carbonyl moiety provides a reactive site for further functionalization, such as thiol-ene "click" chemistry or deprotection for conjugation applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxycarbonylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-2-15-34-27(32)19-13-11-18(12-14-19)16-25(26(30)31)29-28(33)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,29,33)(H,30,31)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKOLKOUXVQYNH-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((allyloxy)carbonyl)phenyl)propanoic acid, also known as a fluorene derivative, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that influence its biological activity. The presence of the fluorenyl group is significant as it is associated with various pharmacological properties. The molecular formula and weight are critical for understanding its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5 |
| Molecular Weight | 372.42 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that fluorene derivatives exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of newly synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives against various microbial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that structural modifications significantly affect the inhibitory effects on these pathogens. Compounds with electron-withdrawing groups showed enhanced antimicrobial activity due to improved cell penetration and interaction with bacterial targets .
Anticancer Activity
The anticancer potential of fluorene derivatives has been explored through various studies. Specifically, some derivatives have shown promising results as type I topoisomerase inhibitors, demonstrating antiproliferative effects against cancer cell lines. Structural modifications, such as the introduction of linear alkyl groups, have been linked to increased potency against cancer cells .
Case Studies
- Study on Topoisomerase Inhibition : A series of 2,7-diamidofluorenones were synthesized and tested for their ability to inhibit type I topoisomerase, revealing significant anticancer activity .
- Antiproliferative Effects : Compounds derived from the fluorene structure were assessed for their cytotoxicity against various cancer cell lines, with some exhibiting IC50 values in low micromolar ranges .
Antioxidant Properties
Fluorene derivatives have also been assessed for their antioxidant capabilities. A recent study highlighted that certain derivatives possess potent antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases . The mechanism of action is primarily attributed to their ability to scavenge free radicals effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substituent significantly influences physicochemical properties, reactivity, and biological interactions. Below is a comparative analysis:
Key Observations:
- Allyloxy Carbonyl vs. Halogenated Groups : The allyloxy group offers unique reactivity for bioconjugation compared to halogenated derivatives, which prioritize stability and lipophilicity .
- Ortho vs.
Comparison of Purity and Stability:
- Purity : Most compounds report >95% purity (e.g., HY-W010984: 99.76% ).
- Storage : Compounds are typically stored at –20°C (powder) or –80°C (in solvent) to prevent degradation .
Handling Recommendations:
Preparation Methods
Synthesis of 4-(Allyloxycarbonyl)benzoic Acid
-
Starting Material : 4-Hydroxybenzoic acid.
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Allylation :
Formation of Propanoic Acid Backbone
-
Malonic Ester Synthesis :
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Convert 4-(allyloxycarbonyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂).
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React with diethyl malonate (1.5 equivalents) in dry tetrahydrofuran (THF) with pyridine (1 equivalent) as a base.
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Hydrolyze the ester with 6 M HCl and decarboxylate at 120°C to yield 3-(4-(allyloxycarbonyl)phenyl)propanoic acid.
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Amination and Fmoc Protection
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Reductive Amination :
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Fmoc Protection :
Resin Loading and Side-Chain Functionalization
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Resin Selection : Use 2-chlorotrityl chloride (2-CTC) resin (0.4 mmol/g loading).
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Coupling :
-
Post-Modification :
Cleavage and Purification
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Cleavage : Treat with 95% TFA/2.5% H₂O/2.5% triisopropylsilane (TIPS) for 2 h.
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Precipitation : Add cold diethyl ether, centrifuge, and lyophilize.
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HPLC Purification :
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Allylation | Allyl chloroformate, TEA, DCM, 0°C→RT | 85–90 | 90 |
| Malonic Ester Hydrolysis | 6 M HCl, 120°C, 4 h | 80 | 85 |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24 h | 65 | 80 |
| Fmoc Protection | Fmoc-OSu, NaHCO₃, dioxane/H₂O, 12 h | 70–75 | 95 |
| SPPS Cleavage | TFA/TIPS/H₂O, 2 h | 90 | 98 |
Analytical Characterization
-
¹H NMR (500 MHz, CDCl₃) : δ 7.75 (d, J = 7.6 Hz, 2H, Fmoc), 6.80 (d, J = 8.3 Hz, 2H, aryl), 5.90 (m, 1H, allyl), 4.40 (m, 1H, α-CH).
Challenges and Optimizations
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Steric Hindrance : The para-substituted allyloxy carbonyl group reduces coupling efficiency in SPPS. Use HATU (instead of HCTU) and extended reaction times (2 h).
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Epimerization Risk : Maintain pH < 8 during Fmoc protection to avoid racemization.
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Purification : Ethanol/water (3:2) recrystallization removes unreacted Fmoc-OSu .
Q & A
Basic: What are the recommended synthesis and purification protocols for this compound?
Answer:
The compound is typically synthesized via Fmoc protection of the amino group using Fmoc-Cl in a 1,4-dioxane/water mixture with sodium carbonate as a base, followed by reaction with the allyloxycarbonyl-modified phenylpropanoic acid precursor. Reaction progress is monitored via TLC. Purification involves liquid-liquid extraction (ethyl acetate/water), drying over sodium sulfate, and solvent removal under reduced pressure. Final purification is achieved using reverse-phase chromatography (C18 column, acetonitrile/water gradient), yielding >95% purity .
Key Steps:
- Protection: Fmoc-Cl in alkaline dioxane at RT for 4–6 hours.
- Workup: Ethyl acetate extraction, sodium sulfate drying.
- Purification: Reverse-phase HPLC or flash chromatography.
Basic: How should this compound be stored to ensure stability?
Answer:
Store under inert gas (argon/nitrogen) at 2–8°C in a dark, moisture-free environment. The Fmoc group is sensitive to amines and light, while the allyloxycarbonyl moiety may hydrolyze under prolonged acidic/basic conditions. Use amber vials and desiccants to prevent degradation. Stability tests indicate >90% integrity after 6 months under these conditions .
Basic: What analytical methods are used to confirm its identity and purity?
Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for purity (>99% by area under the curve) .
- NMR: 1H/13C NMR in DMSO-d6 or CDCl3 to confirm Fmoc (δ 7.2–7.8 ppm, aromatic), allyloxycarbonyl (δ 4.5–5.3 ppm, allyl protons), and carboxylic acid (δ 12–13 ppm) .
- MS: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ calculated for C29H26N2O7: 514.17) .
Advanced: How can coupling efficiency in peptide synthesis be optimized using this compound?
Answer:
Coupling efficiency depends on:
- Activation: Use HOBt/DIC or PyBOP in DMF for 1–2 hours at 0–5°C to minimize racemization.
- pH Control: Maintain pH 8–9 (via DIEA) to deprotonate the amino group without hydrolyzing the allyloxycarbonyl group.
- Temperature: Reactions at 25°C improve kinetics but require shorter durations (30–60 min) to prevent side reactions. Monitor via Kaiser test for free amines .
Troubleshooting: Low yields may result from incomplete Fmoc deprotection (use 20% piperidine in DMF) or steric hindrance from the allyloxycarbonyl group .
Advanced: What orthogonal deprotection strategies are compatible with the allyloxycarbonyl group?
Answer:
The allyloxycarbonyl group is selectively cleaved using Pd(0) catalysts (e.g., Pd(PPh3)4) in the presence of nucleophiles (e.g., morpholine or barbituric acid) under anhydrous conditions. This allows retention of the Fmoc group, enabling sequential peptide elongation. Post-deprotection, remove palladium residues via filtration or chelating resins .
Example Protocol:
Dissolve the protected peptide in THF/DMF (4:1).
Add Pd(PPh3)4 (0.1 eq) and morpholine (10 eq).
Stir under argon for 2–4 hours at RT.
Filter through Celite and lyophilize .
Advanced: How can reaction byproducts be systematically identified and mitigated?
Answer:
Byproducts:
- Hydrolysis: Allyloxycarbonyl → carboxylic acid under acidic conditions (avoid pH < 4).
- Racemization: High temperatures or prolonged coupling times.
Mitigation:
- Analytical Tools: LC-MS to detect hydrolyzed (Δm/z = -42) or racemized (chiral HPLC) products.
- Process Adjustments: Lower reaction temperatures, shorter coupling times, and strict pH control .
Advanced: What biological assays are suitable for evaluating its pharmacological potential?
Answer:
- Enzyme Inhibition: Fluorescence polarization assays with target proteases (e.g., cathepsin B) to measure IC50.
- Cellular Uptake: Confocal microscopy using fluorescently tagged derivatives.
- SPR Analysis: Binding kinetics (ka/kd) with immobilized receptors (e.g., integrins) .
Case Study: A derivative with a 4-fluorophenyl group showed 10x higher affinity for αvβ3 integrin compared to the parent compound (KD = 12 nM vs. 120 nM) .
Advanced: How can computational modeling predict its interaction with biological targets?
Answer:
- Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1L5G) to identify binding poses.
- MD Simulations: GROMACS for stability analysis of ligand-protein complexes (e.g., 20 ns runs).
- QSAR: Correlate substituent effects (e.g., allyloxy vs. methoxy) with activity trends .
Example: Simulations predict hydrogen bonding between the carboxylic acid and Arg214 of the target protein, critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
